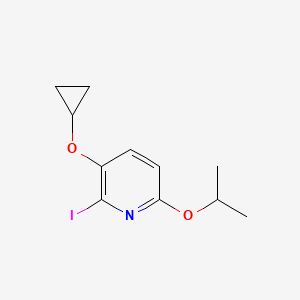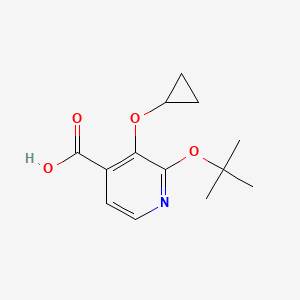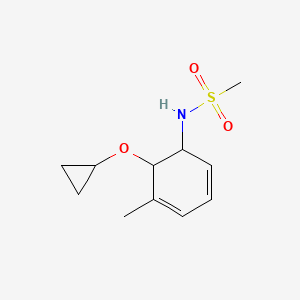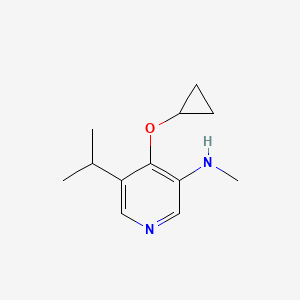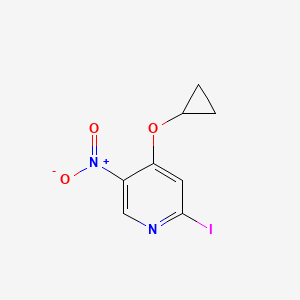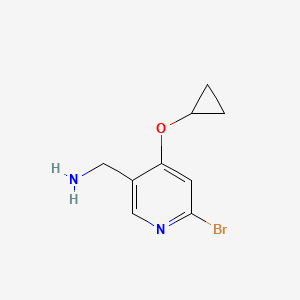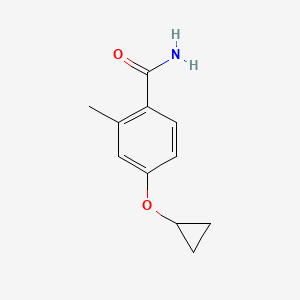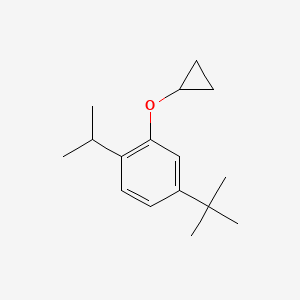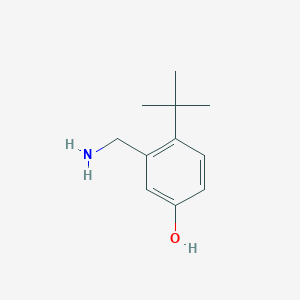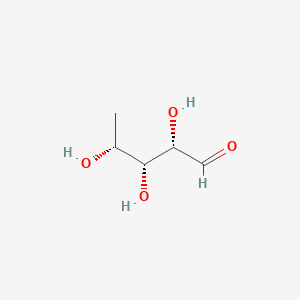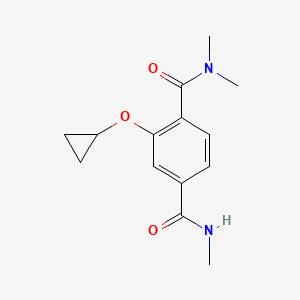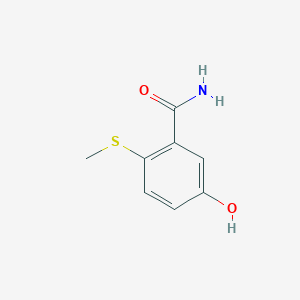
2-Cyclopropoxy-4-methoxy-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . It is a disubstituted benzene derivative, featuring a cyclopropoxy group at the second position, a methoxy group at the fourth position, and a nitro group at the first position on the benzene ring. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-methoxy-1-nitrobenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common synthetic route includes the following steps :
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane via Clemmensen reduction.
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Chemical Reactions Analysis
2-Cyclopropoxy-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Scientific Research Applications
2-Cyclopropoxy-4-methoxy-1-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-methoxy-1-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, directs electrophiles to the ortho and para positions on the benzene ring .
Comparison with Similar Compounds
2-Cyclopropoxy-4-methoxy-1-nitrobenzene can be compared with other similar compounds such as:
2-Cyclopropoxy-1-methoxy-4-nitrobenzene: Similar structure but with different substitution positions.
4-Cyclopropoxy-2-methoxy-1-nitrobenzene: Another isomer with different substitution positions.
1-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
These comparisons highlight the unique structural features of this compound, such as the presence of both electron-donating and electron-withdrawing groups, which influence its reactivity and applications.
Properties
CAS No. |
1243384-26-0 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C10H11NO4/c1-14-8-4-5-9(11(12)13)10(6-8)15-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
JRURPWNXUBFYPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


